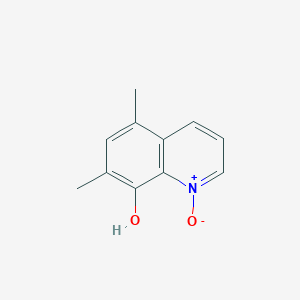

5,7-Dimethylquinolin-8-ol 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7-Dimethylquinolin-8-ol 1-oxide is a compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and their presence in natural products and pharmaceuticals. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related quinoline derivatives, which can be informative for understanding this compound.

Synthesis Analysis

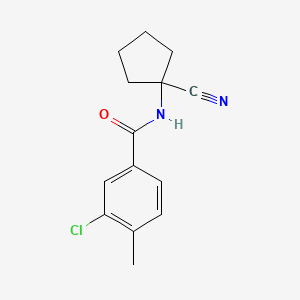

The synthesis of quinoline derivatives often involves cyclization reactions and the functionalization of existing quinoline structures. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a relay compound that is chlorinated and treated with ammonia . Similarly, the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is achieved through multicomponent synthesis . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The crystal structure of related compounds, such as the hexahydroquinoline derivative mentioned in paper , reveals a triclinic space group with specific bond angles and conformations. These structural details are crucial for understanding the chemical behavior and potential interactions of this compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization and oxidation. For example, the reaction of 4-nitroquinoline 1-oxide with enamines leads to a novel cyclization reaction . Oxidative demethylation of dimethoxyisoquinolines to form isoquinolinediones is another example of the reactivity of these compounds . These reactions highlight the potential pathways for chemical transformations involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the melting points and optical rotation values provide information about the purity and chiral nature of these compounds . The presence of functional groups such as nitro, amino, and methoxy can affect the solubility, acidity, and reactivity of the molecules. These properties are essential for the practical application and handling of this compound.

Wissenschaftliche Forschungsanwendungen

Trace Element Preconcentration

5,7-Dimethylquinolin-8-ol 1-oxide, in its derivative form as 5,8-polyquinolyl polydisulphide (PQPD), has been utilized in the coprecipitation of various elements from aqueous solutions. This application is significant in the preconcentration of elements like V(IV), Cr(III), Mn(II), and others. PQPD exhibits high recovery rates for these elements, highlighting its potential in trace element analysis and environmental monitoring (Vircavs et al., 1994).

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, a zinc complex incorporating 5,7-dimethyl-8-hydroxyquinoline has been synthesized and employed as emissive and electron transport material in OLEDs. This complex demonstrated high thermal stability and good film-forming properties, contributing to the efficiency of OLEDs with maximum brightness and specific electroluminescence spectral peak emissions (Kumar et al., 2014).

Anti-corrosion Applications

A study on the anti-corrosion properties of 8-hydroxyquinoline derivatives, including this compound derivatives, demonstrated their effectiveness as cathodic inhibitors for mild steel in acidic mediums. These compounds show high efficiency in protecting mild steel against corrosion, which is essential in industrial and engineering applications (Douche et al., 2020).

Metal Complex Formation

Research on the solution chemistry of copper(II) binding to 8-hydroxyquinolines, including derivatives of this compound, has been conducted. These studies are fundamental in understanding how these compounds bind divalent metals like copper and zinc, which is critical in various pharmaceutical and analytical applications (Summers et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

5,7-dimethyl-1-oxidoquinolin-1-ium-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWPWKBMHHTYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)